Advanced Technical Guide: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid in Drug Discovery
Advanced Technical Guide: 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic Acid in Drug Discovery
An in-depth technical guide on the synthesis, physicochemical properties, and advanced medicinal chemistry applications of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid.
Executive Summary
In the landscape of modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and macrocyclic kinase inhibitors—bifunctional building blocks are critical. 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid (CAS: 951891-40-0) is a highly specialized, heterobifunctional intermediate[1]. It features a terminal aliphatic carboxylic acid for modular linker attachment and an aryl ketone flanked by orthogonal halogens (ortho-chloro and ortho-fluoro). This unique stereoelectronic topology makes it an exceptional precursor for constructing complex heterocyclic scaffolds, such as 3-substituted 4-chloro-1H-indazoles, while simultaneously providing an extended aliphatic vector for target-binder conjugation.
Molecular Identity & Physicochemical Profiling
Understanding the structural parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the halogens significantly increases the electrophilicity of the adjacent ketone, while the 8-carbon aliphatic chain provides optimal lipophilicity and flexibility.
Table 1: Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid |
| CAS Number | 951891-40-0 |
| Molecular Formula | C14H16ClFO3 |
| Molecular Weight | 286.73 g/mol |
| SMILES | O=C(O)CCCCCCC(=O)C1=C(F)C=CC=C1Cl |
| InChIKey | VBUFYAJUGNRGIB-UHFFFAOYSA-N |
| Product Code (Fluorochem) | F207483 |
Mechanistic Synthesis Strategy: The DoM-Weinreb Approach
Synthesizing an aryl ketone with ortho-disubstitution is notoriously difficult. Traditional Friedel-Crafts acylation of 1-chloro-3-fluorobenzene fails due to severe steric hindrance at the 2-position and poor regioselectivity.
Synthetic workflow for 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid via DoM and Weinreb amide.
Self-Validating Experimental Protocol
This protocol is designed with built-in thermodynamic and kinetic checkpoints to ensure absolute fidelity.
Step 1: Directed ortho-Metalation (DoM)
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Procedure: Cool a solution of 1-chloro-3-fluorobenzene in anhydrous THF to -78°C. Dropwise add Lithium Diisopropylamide (LDA) (1.05 eq). Stir for 2 hours.
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Causality & Validation: LDA is specifically chosen over n-butyllithium to prevent competing nucleophilic aromatic substitution (SNAr) at the fluorinated position. The -78°C temperature is a critical thermodynamic control; if the temperature rises, the lithiated species will eliminate LiF to form a highly reactive benzyne intermediate, immediately evident by the formation of complex polymeric byproducts.
Step 2: Nucleophilic Acyl Substitution
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Procedure: Add methyl 8-(methoxy(methyl)amino)-8-oxooctanoate (1.0 eq) slowly to the cold lithiated mixture. Stir at -78°C for 1 hour, then quench cold with saturated aqueous NH₄Cl.
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Causality & Validation: The N-methoxy-N-methyl group chelates the lithium ion, forming a highly stable, 5-membered cyclic tetrahedral intermediate[3]. This locks the molecule and strictly prevents the addition of a second equivalent of the aryl lithium. If tertiary alcohols are detected in subsequent LC-MS analysis, it indicates a failure in maintaining this chelation, likely due to moisture ingress or premature warming prior to the aqueous quench.
Step 3: Saponification
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Procedure: Isolate the intermediate ester, dissolve in THF/H₂O (3:1), and add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 and extract with EtOAc.
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Causality & Validation: Mild basic hydrolysis selectively cleaves the distal aliphatic methyl ester without risking nucleophilic attack on the activated aryl fluoride. The rapid precipitation of the product upon acidification serves as an immediate visual validation of successful deprotection.
Advanced Synthetic Applications: Heterocycle Construction
The true value of 8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid lies in its capacity to undergo intramolecular cyclization. The aryl ketone acts as a strong electron-withdrawing group, highly activating the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr).
When reacted with hydrazine hydrate, the ketone first condenses to form a hydrazone. The secondary nitrogen of the hydrazone then rapidly displaces the activated fluorine atom, yielding a 3-substituted 4-chloro-1H-indazole . The remaining aliphatic carboxylic acid tail can then be utilized for amide coupling to PROTAC E3-ligase binders (e.g., Thalidomide or VHL ligands).
Conversion of the target compound into a 4-chloro-1H-indazole derivative via intramolecular SNAr.
Analytical Validation & Quality Control Protocols
To guarantee the structural integrity of the synthesized building block, the following analytical signatures must be confirmed:
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LC-MS (ESI-): Expected[M-H]⁻ at m/z 285.0. The presence of the chlorine atom will be validated by a distinct 3:1 isotopic pattern at m/z 285.0 and 287.0.
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¹H NMR (400 MHz, CDCl₃): A characteristic triplet (~2.8 ppm) for the methylene protons adjacent to the ketone, and a broad singlet (~11.0 ppm) for the carboxylic acid proton. The aromatic region will display a complex multiplet due to H-F and H-Cl coupling.
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¹⁹F NMR (376 MHz, CDCl₃): A critical diagnostic peak around -112 to -115 ppm confirms the retention of the aryl fluorine atom. Loss of this signal indicates unwanted premature SNAr during the saponification step.
References
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Title: Synthesis of ω-Hydroxy Ketones from ω-Benzyloxy Weinreb Amides by Using a Chemoselective Nucleophilic Addition/Birch Reduction Process Source: Organic Letters (ACS Publications) URL: [Link]
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Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]
